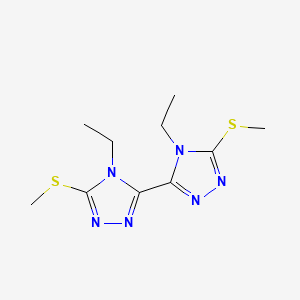
4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole is a useful research compound. Its molecular formula is C10H16N6S2 and its molecular weight is 284.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole is a novel compound within the 1,2,4-triazole family known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₈N₄S₂
- Molecular Weight : 350.46 g/mol
- CAS Number : Not explicitly listed in the available sources but relates to similar triazole derivatives.
Synthesis
The synthesis of triazole derivatives often involves reactions of hydrazones with various reagents. For instance, similar compounds have been synthesized through the reaction of amidrazones with anhydrides or other electrophiles, leading to a variety of functionalized triazoles that exhibit significant biological activity .
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives possess notable antimicrobial properties. In studies evaluating related compounds:
- Compounds showed moderate to high activity against various Gram-positive and Gram-negative bacteria.
- The presence of a methylsulfanyl group in the triazole ring enhances antimicrobial efficacy .
Antiproliferative Effects
The antiproliferative activity of triazole derivatives has been extensively studied:
- Compounds similar to 4-Ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl have demonstrated cytotoxic effects against cancer cell lines such as HT-29 (colorectal cancer) and others.
- The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of these compounds has been evaluated through cytokine release assays:
- Certain derivatives significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
Study 1: Evaluation of Cytotoxicity
In a recent study involving a series of triazole derivatives:
- Compounds were tested for cytotoxicity in human PBMC cultures.
- Results indicated low toxicity at concentrations up to 100 µg/mL with viable cell counts remaining above 94% compared to controls .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties:
- The synthesized triazoles were tested against strains such as Staphylococcus aureus and Escherichia coli.
- Results showed significant inhibition zones indicating effective antimicrobial action .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S₂ |
| Molecular Weight | 350.46 g/mol |
| Antimicrobial Activity | Moderate to High |
| Cytotoxicity (HT-29) | IC₅₀ values in micromolar range |
| Anti-inflammatory Activity | Significant reduction in TNF-α production |
Propiedades
IUPAC Name |
4-ethyl-3-(4-ethyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-5-methylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6S2/c1-5-15-7(11-13-9(15)17-3)8-12-14-10(18-4)16(8)6-2/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAQUMQXNJZFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=NN=C(N2CC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













